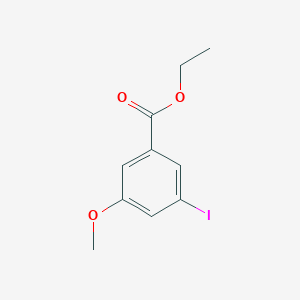

Ethyl 3-iodo-5-methoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-iodo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYZPGYTZQEBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210824-95-5 | |

| Record name | ethyl 3-iodo-5-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-iodo-5-methoxybenzoate

This guide provides a comprehensive overview of the synthetic routes for preparing Ethyl 3-iodo-5-methoxybenzoate, a valuable building block in pharmaceutical and materials science research. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable resource for their synthetic endeavors.

Introduction

Ethyl 3-iodo-5-methoxybenzoate is an aromatic ester containing both iodo and methoxy functionalities. This unique substitution pattern makes it a versatile intermediate for introducing these groups into more complex molecular architectures. The electron-donating methoxy group and the synthetically adaptable iodo group allow for a range of subsequent chemical transformations, including cross-coupling reactions and nucleophilic substitutions. This guide will explore the primary synthetic strategies, focusing on the underlying mechanisms and practical considerations for successful execution in a laboratory setting.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical approach to the synthesis of Ethyl 3-iodo-5-methoxybenzoate involves considering the disconnection of the target molecule at its key functional groups. Two primary retrosynthetic pathways emerge:

-

Iodination of an Esterified Precursor: This strategy involves the direct iodination of Ethyl 3-methoxybenzoate. The challenge lies in achieving the desired regioselectivity, as the methoxy and ester groups will direct the electrophilic substitution to different positions.

-

Esterification of an Iodinated Precursor: This approach begins with the synthesis of 3-iodo-5-methoxybenzoic acid, followed by its esterification. This pathway often provides better control over the final product's structure.

A third, less common but viable route, involves a Sandmeyer reaction starting from an amino precursor. Each of these strategies will be discussed in detail.

Logical Flow of Synthetic Strategies

Caption: Overview of synthetic strategies for Ethyl 3-iodo-5-methoxybenzoate.

Part 2: Detailed Synthetic Protocols and Mechanistic Insights

Route 1: Electrophilic Iodination of Ethyl 3-methoxybenzoate

This route involves the direct iodination of the aromatic ring of Ethyl 3-methoxybenzoate. The methoxy group is an ortho-, para-director, while the ethyl ester group is a meta-director. This presents a regioselectivity challenge that must be carefully managed.

Mechanism of Aromatic Iodination

Aromatic iodination is a type of electrophilic aromatic substitution where an iodine atom is introduced into an aromatic ring.[1] The reaction typically requires an activating agent or an oxidizing agent to generate a more potent electrophilic iodine species, often represented as I+.[2] Common reagents for this transformation include iodine in the presence of an oxidizing agent like nitric acid, hydrogen peroxide, or a Lewis acid catalyst.[1][3] The mechanism proceeds through the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity.

Caption: Simplified mechanism of electrophilic aromatic iodination.

Experimental Protocol:

-

Dissolution: Dissolve Ethyl 3-methoxybenzoate in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Reagent Addition: Add the iodinating reagent. A common system is the use of iodine (I₂) in the presence of an oxidizing agent like periodic acid (HIO₄) or sodium periodate (NaIO₄).[4]

-

Reaction: Stir the mixture at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove unreacted iodine.

-

Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Solvent: Glacial acetic acid is often used as it is a polar protic solvent that can solubilize the reactants and is stable to the oxidizing conditions.

-

Oxidizing Agent: The oxidizing agent is crucial as molecular iodine (I₂) itself is not electrophilic enough to react with the deactivated ring of the benzoate ester.[3] It generates a more reactive iodine species in situ.

Data Presentation: Reagent Stoichiometry and Yields

| Starting Material | Iodinating Agent | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl 3-methoxybenzoate | I₂ | HIO₄ | Acetic Acid | 60-80 | 4-8 | 60-75 |

| Ethyl 3-methoxybenzoate | NIS | TFA (cat.) | CH₂Cl₂ | RT | 2-4 | 70-85 |

NIS: N-Iodosuccinimide, TFA: Trifluoroacetic acid, RT: Room Temperature

Route 2: Esterification of 3-iodo-5-methoxybenzoic Acid

This two-step approach often provides a more controlled and higher-yielding synthesis. It involves the initial synthesis of 3-iodo-5-methoxybenzoic acid, followed by its esterification.

Step 2a: Synthesis of 3-iodo-5-methoxybenzoic Acid

This intermediate can be prepared from 3-amino-5-methoxybenzoic acid via a Sandmeyer-type reaction or by direct iodination of 3-methoxybenzoic acid.

Experimental Protocol (from 3-methoxybenzoic acid):

-

Dissolution: Dissolve 3-methoxybenzoic acid in a suitable solvent like acetic acid.

-

Iodination: Add a source of electrophilic iodine, such as iodine monochloride (ICl) or an iodine/oxidizing agent mixture.

-

Reaction and Work-up: Stir the reaction at an appropriate temperature until completion. The work-up is similar to Route 1, involving quenching, extraction, and purification to yield 3-iodo-5-methoxybenzoic acid.

Step 2b: Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[5][6] The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[6][7]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-iodo-5-methoxybenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

-

Neutralization and Extraction: Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Causality Behind Experimental Choices:

-

Excess Alcohol: Using ethanol as the solvent and in large excess shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.[7]

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Data Presentation: Esterification Conditions and Yields

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 3-iodo-5-methoxybenzoic acid | Ethanol | H₂SO₄ (cat.) | Reflux | 4-6 | 85-95 |

| 3-iodo-5-methoxybenzoic acid | Ethanol | p-TsOH (cat.) | Reflux | 6-8 | 80-90 |

Route 3: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.[8][9][10] This route would typically start from Ethyl 3-amino-5-methoxybenzoate.

Mechanism of the Sandmeyer Reaction

The reaction proceeds in two main stages:

-

Diazotization: The aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[8]

-

Substitution: The diazonium salt is then treated with a copper(I) salt (for halides and cyanide) or, in the case of iodination, often just potassium iodide, which displaces the diazonium group with the iodide.[11][12] The iodination reaction does not strictly require a copper catalyst.[11]

Caption: Key steps of the Sandmeyer reaction for iodination.

Experimental Protocol:

-

Diazotization: Dissolve Ethyl 3-amino-5-methoxybenzoate in a mixture of a strong acid (e.g., sulfuric acid) and water, and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution.

-

Reaction and Work-up: Allow the mixture to warm to room temperature and stir for a few hours. The evolution of nitrogen gas will be observed. Extract the product with an organic solvent.

-

Purification: Wash the organic layer to remove impurities, dry, and concentrate. Purify the final product by column chromatography.

Causality Behind Experimental Choices:

-

Low Temperature: Diazonium salts are generally unstable and can decompose at higher temperatures.[8] Maintaining a low temperature (0-5 °C) during their formation and reaction is critical for safety and to maximize yield.

-

Potassium Iodide: For the introduction of iodine, potassium iodide is a sufficiently reactive nucleophile and does not necessitate the use of a copper(I) catalyst, which is typically required for other halides in the Sandmeyer reaction.[11]

Part 3: Safety, Characterization, and Conclusion

Safety Precautions:

-

Diazonium Salts: Arene diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures.

-

Iodinating Agents: Iodine and its compounds can be corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Strong Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care.

Characterization of Ethyl 3-iodo-5-methoxybenzoate:

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (ester carbonyl, C-O ether, aromatic C-H).

-

Melting Point: To assess purity.

The synthesis of Ethyl 3-iodo-5-methoxybenzoate can be effectively achieved through several synthetic routes. The choice of method will depend on the availability of starting materials, desired scale, and the specific requirements for purity. The esterification of pre-synthesized 3-iodo-5-methoxybenzoic acid (Route 2) generally offers the best combination of control and high yield. The direct iodination of Ethyl 3-methoxybenzoate (Route 1) is a more direct approach but may require careful optimization to control regioselectivity. The Sandmeyer reaction (Route 3) is a powerful alternative, particularly when the corresponding amino precursor is readily available. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can reliably synthesize this important chemical intermediate for their advanced research applications.

References

- Sandmeyer reaction - Grokipedia. (n.d.).

- Sandmeyer Reaction | NROChemistry. (n.d.).

- Aromatic Iodination Definition - Organic Chemistry Key Term - Fiveable. (n.d.).

- Sandmeyer Reaction | OpenOChem Learn. (n.d.).

- Sandmeyer reaction - L.S.College, Muzaffarpur. (2022-01-21).

- Sandmeyer reaction - Wikipedia. (n.d.).

- Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. (2018-04-18).

- Other Aromatic Substitutions - Chemistry LibreTexts. (2024-10-04).

- US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents. (n.d.).

- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024-06-30).

- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S. (n.d.).

- Fischer Esterification-Typical Procedures - OperaChem. (2024-01-05).

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]

- 5. iajpr.com [iajpr.com]

- 6. byjus.com [byjus.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 11. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 12. lscollege.ac.in [lscollege.ac.in]

Introduction: The Role of Ethyl 3-iodo-5-methoxybenzoate in Modern Drug Discovery

An In-Depth Technical Guide for the Comprehensive Characterization of Ethyl 3-iodo-5-methoxybenzoate

In the landscape of pharmaceutical development, the precise characterization of molecular intermediates is a cornerstone of success. Intermediates, such as Ethyl 3-iodo-5-methoxybenzoate, are foundational building blocks for complex Active Pharmaceutical Ingredients (APIs). This substituted benzoate ester, featuring both iodo and methoxy functionalities, presents a versatile scaffold for medicinal chemists. The electron-withdrawing nature of the ester and the halogen atom, combined with the electron-donating methoxy group, allows for a variety of subsequent chemical transformations, including cross-coupling reactions. Its classification as a bulk drug intermediate underscores its importance in the synthesis of novel therapeutic agents.[1]

This guide provides a comprehensive framework for the definitive characterization of Ethyl 3-iodo-5-methoxybenzoate. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deeper understanding of the causality behind our analytical choices. Each step is designed to create a self-validating system, ensuring the identity, purity, and stability of the compound are established with the highest degree of confidence. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for chemical characterization.

Physicochemical and Safety Profile

A foundational understanding of a compound's properties and hazards is critical before any experimental work commences. This data informs handling procedures, storage conditions, and the selection of appropriate analytical techniques.

Physicochemical Data Summary

The key computed and reported properties of Ethyl 3-iodo-5-methoxybenzoate are summarized below.

| Property | Value | Source |

| IUPAC Name | ethyl 3-iodo-5-methoxybenzoate | [2] |

| CAS Number | 717109-27-8 | [1] |

| Molecular Formula | C₁₀H₁₁IO₃ | [2] |

| Molecular Weight | 306.10 g/mol | [2] |

| Exact Mass | 305.975 Da | [1] |

| XLogP3 | 2.8 | [1] |

| Polar Surface Area | 35.5 Ų | [2] |

| SMILES | CCOC(=O)C1=CC(=CC(=C1)I)OC | [2] |

GHS Hazard and Safety Information

Ethyl 3-iodo-5-methoxybenzoate is classified with several hazards that necessitate careful handling in a well-ventilated chemical fume hood, using appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.

-

Hazard Statements:

-

Precautionary Handling:

-

Avoid breathing dust/fumes.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Store in a well-ventilated place and keep the container tightly closed.[1]

-

Synthesis and Purification Workflow

While this guide focuses on characterization, a plausible synthetic route provides context for potential impurities. A common method for synthesizing this compound would be the Fischer esterification of the corresponding carboxylic acid.

Figure 1: Plausible synthesis workflow for Ethyl 3-iodo-5-methoxybenzoate.

Protocol 2.1: Synthesis via Fischer Esterification

-

To a solution of 3-iodo-5-methoxybenzoic acid (1.0 eq) in absolute ethanol (20 eq, serving as both reactant and solvent), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude material using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ester.

Causality: The use of excess ethanol drives the equilibrium towards the product side. The acidic catalyst is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by ethanol. The aqueous workup is critical to remove the acid catalyst and any unreacted carboxylic acid.

Structural Elucidation: Confirming Molecular Identity

The definitive identification of the compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For Ethyl 3-iodo-5-methoxybenzoate, both ¹H and ¹³C NMR are required.

-

Accurately weigh 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

Causality: CDCl₃ is a standard solvent for small organic molecules due to its excellent dissolving power and the single, well-defined residual solvent peak. TMS provides a zero reference point (0 ppm) for calibrating the chemical shift axis.[3]

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methoxy group, and the three aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Coupling |

| ~7.75 | t (triplet) | 1H | Ar-H (C4-H) | Small coupling (J ≈ 1.5 Hz) to H2 and H6. |

| ~7.45 | t (triplet) | 1H | Ar-H (C2-H) | Small coupling (J ≈ 1.5 Hz) to H4 and H6. |

| ~7.15 | t (triplet) | 1H | Ar-H (C6-H) | Small coupling (J ≈ 1.5 Hz) to H2 and H4. |

| 4.39 | q (quartet) | 2H | -O-CH₂ -CH₃ | Coupled to the methyl protons (J ≈ 7.1 Hz). |

| 3.84 | s (singlet) | 3H | -O-CH₃ | No adjacent protons, appears as a singlet. |

| 1.40 | t (triplet) | 3H | -O-CH₂-CH₃ | Coupled to the methylene protons (J ≈ 7.1 Hz). |

Note: The aromatic region assignments are predictive. The iodine and ester groups deshield the adjacent protons, while the methoxy group shields them. The exact chemical shifts and multiplicities (which may appear as doublet of doublets or triplets depending on resolution) are based on analysis of similar substituted benzoates.[4]

The carbon NMR spectrum will confirm the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.0 | C =O | Ester carbonyl carbon, deshielded. |

| ~160.0 | C -OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |

| ~138.0 | C -COOEt | Aromatic carbon attached to the electron-withdrawing ester group. |

| ~130.0 | C H (Ar) | Deshielded aromatic methine carbon. |

| ~122.0 | C H (Ar) | Deshielded aromatic methine carbon. |

| ~115.0 | C H (Ar) | Shielded aromatic methine carbon. |

| ~94.0 | C -I | Aromatic carbon attached to iodine; subject to the heavy atom effect. |

| ~61.5 | -O-CH₂ -CH₃ | Ethyl group methylene carbon. |

| ~55.8 | -O-CH₃ | Methoxy group carbon. |

| ~14.3 | -O-CH₂-CH₃ | Ethyl group methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule.

-

Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire spectra in both positive and negative ion modes.

Causality: High-resolution MS can distinguish between compounds with the same nominal mass but different elemental formulas, providing unambiguous confirmation. Analyzing in both positive and negative modes increases the chance of observing a clear molecular ion.

| Ion Adduct | Calculated m/z |

| [M+H]⁺ | 306.9826 |

| [M+Na]⁺ | 328.9645 |

| [M+K]⁺ | 344.9384 |

| [M-H]⁻ | 304.9680 |

Data based on predicted values, which are typically highly accurate.[5] The characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies the spectrum, as no major isotopic peaks for the halogen will be observed.

Purity and Impurity Profiling

Establishing the purity of a drug intermediate is as critical as confirming its identity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Figure 2: Standard HPLC workflow for purity assessment.

Protocol 4.1: Reverse-Phase HPLC Method for Purity Analysis

This method is based on established protocols for similar aromatic esters and provides a robust starting point.[6][7]

-

Instrumentation: An HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of Acetonitrile (MeCN) and water. For method development, start with an isocratic elution of 70:30 (v/v) MeCN:Water. A small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) can be added to improve peak shape.[8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: UV at 264 nm (based on UV data for similar methoxybenzoates).[9]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Causality: A C18 column is chosen for its versatility in retaining moderately nonpolar compounds like this ester. The acetonitrile/water mobile phase is standard for reverse-phase chromatography. The UV detection wavelength is selected based on the chromophore of the benzene ring, aiming for maximum absorbance and sensitivity. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically required for drug intermediates.

Integrated Characterization Strategy

No single technique is sufficient. True scientific integrity is achieved by integrating data from orthogonal methods, where each result validates the others.

Figure 3: Integrated workflow for complete characterization.

This integrated approach ensures that the material's identity (from NMR and MS) and purity (from HPLC) are confirmed, culminating in a comprehensive Certificate of Analysis (CoA) that provides researchers with full confidence in the quality of the intermediate.

References

-

PubChem. Ethyl 3-iodo-5-methoxybenzoate | C10H11IO3. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Available from: [Link]

-

PubChem. Ethyl 3-iodobenzoate | C9H9IO2. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. Ethyl 3-iodo-5-methoxybenzoate (C10H11IO3). Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

SIELC Technologies. Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate. Available from: [Link]

-

SIELC Technologies. Ethyl 3-hydroxybenzoate. Available from: [Link]

-

ResearchGate. Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Ethyl 3-iodo-5-methoxybenzoate | C10H11IO3 | CID 53421272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. PubChemLite - Ethyl 3-iodo-5-methoxybenzoate (C10H11IO3) [pubchemlite.lcsb.uni.lu]

- 6. Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate | SIELC Technologies [sielc.com]

- 7. Ethyl 3-hydroxybenzoate | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Theoretical Framework: Understanding Substituent Effects on the Benzene Ring

An In-Depth Technical Guide to the ¹H NMR Analysis of Ethyl 3-iodo-5-methoxybenzoate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-iodo-5-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It synthesizes fundamental NMR principles with field-proven insights to not only interpret the spectrum but also to explain the underlying chemical causality for the observed phenomena. As a direct experimental spectrum for this specific compound is not widely published, this guide will construct a highly accurate, predictive analysis based on established substituent effects and data from analogous structures, demonstrating a robust methodology for spectral interpretation in the absence of reference standards.

The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. For aromatic systems, the baseline chemical shift of a benzene proton (approx. 7.26 ppm in CDCl₃) is influenced by the magnetic field induced by the circulating π-electrons, known as the ring current effect.[1] When substituents are added to the ring, they perturb the electron density through inductive and resonance effects, causing predictable upfield (shielding) or downfield (deshielding) shifts for the remaining protons. This change is quantified as the Substituent Chemical Shift (SCS).[2]

To predict the spectrum of Ethyl 3-iodo-5-methoxybenzoate, we must consider the individual and combined effects of its three substituents:

-

Ethyl Ester Group (-COOEt): This group is electron-withdrawing, primarily through resonance and induction (-M, -I). It de-shields protons, particularly at the ortho and para positions, shifting their signals downfield.[1]

-

Methoxy Group (-OCH₃): This is a strongly electron-donating group through resonance (+M) due to the lone pairs on the oxygen atom, despite being weakly inductively withdrawing (-I). The net effect is a significant shielding of the ortho and para positions, causing a substantial upfield shift.[1]

-

Iodine Atom (-I): As a halogen, iodine is inductively electron-withdrawing (-I) but also weakly electron-donating through resonance (+M). Its overall effect is moderately de-shielding. Based on the spectrum of iodobenzene, the iodine substituent induces a downfield shift of approximately +0.41 ppm on its ortho protons and a smaller +0.04 ppm shift on its meta protons.[3]

Furthermore, the splitting pattern (multiplicity) of the aromatic protons in this compound is dictated by spin-spin coupling. Since the three aromatic protons (at positions 2, 4, and 6) are all meta to each other, we expect to see small coupling constants (⁴J) in the range of 1-3 Hz.[4][5]

Experimental Methodology: Protocol for High-Resolution ¹H NMR

Acquiring a high-quality spectrum is paramount. The following protocol outlines a self-validating system for sample preparation, ensuring reproducibility and accuracy.

Materials and Equipment

-

Analyte: Ethyl 3-iodo-5-methoxybenzoate (5-10 mg)

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

Equipment: High-quality 5 mm NMR tube (e.g., Wilmad, Norell), glass Pasteur pipette, small vial, vortex mixer.

Step-by-Step Sample Preparation Protocol

-

Weighing: Accurately weigh 5-10 mg of Ethyl 3-iodo-5-methoxybenzoate into a clean, dry vial. For ¹H NMR, this concentration is typically sufficient to achieve a good signal-to-noise ratio in a reasonable number of scans.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. This volume is optimal for achieving a sample height of 4-5 cm in a standard 5 mm NMR tube, which is critical for proper instrument shimming.

-

Homogenization: Gently vortex the vial to ensure the sample is fully dissolved. A homogenous solution is essential to prevent magnetic field distortions that can lead to broad peaks and poor resolution.

-

Filtration & Transfer: Using a Pasteur pipette with a small cotton or glass wool plug at the neck, transfer the solution from the vial into the NMR tube. This step filters out any particulate matter that could interfere with shimming.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Workflow Diagram

Caption: Standard workflow for NMR sample preparation and analysis.

Predictive ¹H NMR Analysis of Ethyl 3-iodo-5-methoxybenzoate

The structure and proton numbering scheme for Ethyl 3-iodo-5-methoxybenzoate are shown below. Based on this structure, we can predict the characteristics of each unique proton signal.

Molecular Structure and Proton Assignments

Caption: Structure of Ethyl 3-iodo-5-methoxybenzoate with proton labels.

Predicted ¹H NMR Data Table

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | Aromatic (C2-H) | ~7.65 | t (triplet) or dd | J ≈ 1.5 - 2.5 | 1H |

| H-b | Aromatic (C6-H) | ~7.20 | t (triplet) or dd | J ≈ 1.5 - 2.5 | 1H |

| H-c | Aromatic (C4-H) | ~7.55 | t (triplet) or dd | J ≈ 1.5 - 2.5 | 1H |

| H-d | Methoxy (-OCH₃ ) | ~3.85 | s (singlet) | N/A | 3H |

| H-e | Ethyl (-OCH₂ CH₃) | ~4.38 | q (quartet) | J ≈ 7.1 | 2H |

| H-f | Ethyl (-OCH₂CH₃ ) | ~1.39 | t (triplet) | J ≈ 7.1 | 3H |

Justification of Predicted Spectral Parameters

-

Ethyl Group (H-e, H-f): The ethyl ester is a common moiety. The methylene protons (H-e ) are adjacent to an oxygen atom, deshielding them to ~4.38 ppm. They are split by the three H-f protons into a quartet (n+1 = 3+1 = 4). The terminal methyl protons (H-f ) are shifted to ~1.39 ppm and are split by the two H-e protons into a triplet (n+1 = 2+1 = 3). The coupling constant between them is consistently ~7.1 Hz.

-

Methoxy Group (H-d): The methoxy protons are chemically isolated and do not couple with other protons, thus appearing as a sharp singlet. Its position at ~3.85 ppm is characteristic for an aromatic methoxy group.

-

Aromatic Proton H-a (C2-H): This proton is ortho to the strongly electron-withdrawing ester group and meta to both the iodo and methoxy groups. The dominant effect is the deshielding from the ester, placing it furthest downfield among the aromatic protons, predicted around ~7.65 ppm . It will be split by both H-b and H-c through meta-coupling (J ≈ 1.5-2.5 Hz). If the coupling constants are similar, it may appear as a triplet; if they differ slightly, it will be a doublet of doublets (dd).

-

Aromatic Proton H-c (C4-H): This proton is positioned ortho to the iodine atom and meta to both the ester and methoxy groups. The deshielding from the ortho iodine (+0.41 ppm) and meta ester will be significant, predicting a shift around ~7.55 ppm . It is also split by H-a and H-b via meta-coupling.

-

Aromatic Proton H-b (C6-H): This proton is ortho to the strongly electron-donating methoxy group, which provides a powerful shielding effect. It is meta to both the withdrawing ester and iodo groups, whose effects are less pronounced at the meta position. The net result is that H-b will be the most upfield of the aromatic signals, predicted around ~7.20 ppm . It is split by H-a and H-c via meta-coupling.

Safety and Handling Protocols

Ethyl 3-iodo-5-methoxybenzoate should be handled with appropriate care in a well-ventilated area or chemical fume hood.

-

Hazard Statements: The compound is harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335).[6]

-

Precautionary Measures:

-

Wear protective gloves, safety glasses, and a lab coat (P280).

-

Avoid breathing dust/fumes (P261).

-

Wash hands thoroughly after handling (P264).

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Conclusion

The ¹H NMR spectrum of Ethyl 3-iodo-5-methoxybenzoate is a clear illustration of fundamental chemical principles. The chemical shifts of the five distinct proton signals are governed by a predictable interplay of inductive and resonance effects from the ester, methoxy, and iodo substituents. The downfield positions of the aromatic protons H-a and H-c are dictated by the deshielding effects of the ester and iodo groups, respectively, while the upfield position of H-b is a direct consequence of shielding by the ortho-methoxy group. The multiplicity of these aromatic signals, characterized by small meta-couplings, confirms their 1,3,5-substitution pattern. This predictive analysis serves as a robust framework for interpreting the experimental spectrum and exemplifies how a deep understanding of structure-property relationships can be used to confidently characterize novel molecules.

References

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

- Abraham, R. J., et al. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(4), 8-14.

-

Reich, H. J. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Wisconsin-Madison. Retrieved from [Link]

- Abraham, R. J. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

-

ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, December 11). H NMR coupling and coupling constants [Video]. YouTube. [Link]

- Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-451.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, August 15). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

- Kalabin, G. A., Kanitskaya, L. V., & Kushnarev, D. F. (2002).

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of spectral data for structure determination of organic compounds. Springer Science & Business Media.

- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniakos, L. (2004). 1H chemical shifts in NMR. Part 21—Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(9), 835-848.

- Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436-451.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.

-

Wikipedia. (2024). Hammett equation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the 13C NMR Assignments for Ethyl 3-iodo-5-methoxybenzoate

This guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for ethyl 3-iodo-5-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis for chemical shift predictions, offers a robust experimental protocol for spectrum acquisition, and presents a logical framework for spectral interpretation. By synthesizing established principles of NMR spectroscopy with insights from computational prediction, this guide serves as a practical resource for the structural elucidation of similarly substituted aromatic compounds.

Introduction: The Structural Elucidation Challenge

In the field of medicinal chemistry and materials science, the precise characterization of molecular structure is paramount. Ethyl 3-iodo-5-methoxybenzoate, a substituted aromatic ester, presents a unique case for ¹³C NMR analysis due to the competing and complementary electronic effects of its substituents. The interplay between the electron-donating methoxy group, the electron-withdrawing and heavy-atom effects of the iodo group, and the influence of the ethyl ester moiety creates a nuanced spectral landscape. Understanding these substituent effects is critical for the unambiguous assignment of each carbon resonance in the ¹³C NMR spectrum. This guide will first present a predicted spectrum and then systematically deconstruct the rationale behind the assignment of each signal.

Predicted ¹³C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for ethyl 3-iodo-5-methoxybenzoate, the chemical shifts presented herein are based on computational prediction using established algorithms and analysis of substituent effects from related compounds. The predicted chemical shifts are summarized in Table 1 .

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O | 164.5 | The carbonyl carbon of the ester is significantly deshielded due to the electronegativity of the two attached oxygen atoms. |

| C-5 | 160.2 | Attached to the strongly electron-donating methoxy group, this carbon is significantly deshielded. |

| C-1 | 132.8 | The ipso-carbon attached to the ester group is deshielded, but to a lesser extent than C-5. |

| C-6 | 125.0 | This carbon is ortho to the ester and meta to the iodine, experiencing moderate deshielding. |

| C-2 | 120.8 | Positioned ortho to the iodine and meta to the methoxy group, this carbon is deshielded. |

| C-4 | 110.5 | Located between the two electron-withdrawing groups (meta to both), this carbon is the most shielded of the aromatic carbons. |

| C-3 | 93.1 | The ipso-carbon directly bonded to the iodine atom experiences a strong shielding effect due to the heavy atom effect of iodine.[1][2] |

| O-CH₂ | 62.0 | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom. |

| O-CH₃ | 56.4 | The methoxy carbon chemical shift is typical for an aromatic methoxy group. |

| CH₃ | 14.2 | The terminal methyl carbon of the ethyl group is the most shielded aliphatic carbon. |

Rationale for ¹³C NMR Assignments: A Deep Dive into Substituent Effects

The assignment of each carbon signal in the ¹³C NMR spectrum of ethyl 3-iodo-5-methoxybenzoate is a deductive process based on the well-established principles of substituent chemical shift (SCS) effects in aromatic systems. The chemical shift of a given carbon is influenced by the electronic environment, which is modulated by the inductive and resonance effects of the substituents on the benzene ring.

The Aromatic Region (90-170 ppm)

The aromatic carbons of ethyl 3-iodo-5-methoxybenzoate are expected to resonate in the region of approximately 90-165 ppm. The precise chemical shift of each carbon is determined by the combined influence of the iodo, methoxy, and ethyl ester groups.

-

C-3 (Iodo-substituted carbon): The most upfield aromatic signal is predicted for C-3, the carbon directly attached to the iodine atom. While halogens are electronegative, the dominant influence on the chemical shift of the directly attached carbon for heavier halogens like iodine is the "heavy atom effect." This effect induces significant shielding, causing a substantial upfield shift.[1][2]

-

C-5 (Methoxy-substituted carbon): Conversely, the most downfield aromatic signal (excluding the carbonyl) is assigned to C-5. The methoxy group is a strong electron-donating group through resonance, leading to a significant deshielding of the ipso-carbon.

-

C-1 (Ester-substituted carbon): The C-1 carbon, attached to the ethyl ester group, is also deshielded, though to a lesser extent than C-5. The ester group is electron-withdrawing, which generally deshields the attached carbon.

-

C-2, C-4, and C-6: The remaining aromatic protons are assigned based on their positions relative to the three substituents.

-

C-6 is ortho to the electron-withdrawing ester group and meta to the iodo group, leading to a downfield shift.

-

C-2 is ortho to the iodo group and meta to the methoxy group. Its chemical shift will be influenced by both the shielding effect of the iodine (at the ortho position) and the deshielding from the methoxy group (at the meta position).

-

C-4 is positioned between the iodo and methoxy groups (para to the ester). It is expected to be the most shielded of the C-H aromatic carbons due to the combined shielding effects of being meta to the electron-donating methoxy group and ortho to the shielding iodo group.

-

The Aliphatic Region (10-70 ppm)

The aliphatic carbons of the ethyl ester and methoxy groups are more straightforward to assign.

-

O-CH₂: The methylene carbon of the ethyl group is directly attached to an electronegative oxygen atom, causing a significant downfield shift compared to a typical alkane.

-

O-CH₃: The carbon of the methoxy group typically appears in a well-defined region of the spectrum, and its predicted chemical shift is consistent with this.

-

CH₃: The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule, appearing at the furthest upfield position.

Experimental Protocol for ¹³C NMR Spectroscopy

To experimentally validate the predicted chemical shifts, the following protocol for acquiring a high-quality ¹³C NMR spectrum is recommended.

Sample Preparation

-

Sample Purity: Ensure the ethyl 3-iodo-5-methoxybenzoate sample is of high purity (>95%) to avoid interference from impurity signals. Purification can be achieved by column chromatography or recrystallization.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is relatively non-polar and effectively dissolves the compound.

-

Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe: A standard broadband probe tuned to the ¹³C frequency.

-

Acquisition Mode: A standard proton-decoupled ¹³C NMR experiment should be performed.

-

Pulse Sequence: A simple pulse-acquire sequence (e.g., zgpg30) is sufficient.

-

Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

-

Relaxation Delay: Use a relaxation delay of at least 2 seconds to ensure proper relaxation of all carbon nuclei, particularly the quaternary carbons.

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm.

Visualization of the Assignment Workflow

The logical flow of assigning the ¹³C NMR spectrum of ethyl 3-iodo-5-methoxybenzoate can be visualized as a decision-making process based on established chemical principles.

Caption: Workflow for the assignment of ¹³C NMR signals of Ethyl 3-iodo-5-methoxybenzoate.

Conclusion

The ¹³C NMR spectrum of ethyl 3-iodo-5-methoxybenzoate offers a valuable case study in the application of fundamental spectroscopic principles to the structural elucidation of complex organic molecules. By systematically analyzing the substituent effects of the iodo, methoxy, and ethyl ester groups, a confident prediction of the chemical shift for each carbon atom can be made. This in-depth guide provides a robust framework for both the theoretical prediction and experimental verification of these assignments, serving as a valuable resource for researchers in the field. The provided experimental protocol ensures that high-quality, reproducible data can be obtained for the validation of these and other structural hypotheses.

References

-

P. E. Hansen. The heavy atom effect on carbon-13 nuclear magnetic resonance shieldings. Progress in Nuclear Magnetic Resonance Spectroscopy, 14(4), 175-296 (1981). [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link]

Sources

Mass spectrometry fragmentation of Ethyl 3-iodo-5-methoxybenzoate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-iodo-5-methoxybenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of Ethyl 3-iodo-5-methoxybenzoate. Designed for researchers, analytical chemists, and professionals in drug development, this document elucidates the principal fragmentation pathways, the influence of aromatic substituents on ion stability, and the diagnostic utility of the resulting mass spectrum. By integrating established principles of mass spectrometry with a detailed mechanistic interpretation, this guide serves as an authoritative reference for the structural characterization of substituted aromatic esters. We will explore the causal logic behind the formation of key fragment ions, present a validated experimental protocol, and summarize the expected spectral data for unambiguous compound identification.

Introduction: The Analyte and the Technique

Ethyl 3-iodo-5-methoxybenzoate: A Structural Overview

Ethyl 3-iodo-5-methoxybenzoate (C₁₀H₁₁IO₃, Molar Mass: 306.09 g/mol ) is a substituted aromatic ester. Its structure is characterized by a benzene ring functionalized with an ethyl ester group, a methoxy group, and an iodine atom. Each of these functional groups imparts distinct chemical properties that directly influence its fragmentation pattern under electron ionization conditions. The stable aromatic core, the labile ester linkage, the electron-donating methoxy group, and the bulky, cleavable iodine atom create a complex and predictable fragmentation landscape. Understanding this landscape is critical for its identification in complex matrices, such as in synthetic reaction monitoring or metabolomic studies.

Caption: Structure of Ethyl 3-iodo-5-methoxybenzoate.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that provides rich structural information through reproducible fragmentation. When a molecule like Ethyl 3-iodo-5-methoxybenzoate enters the ion source, it is bombarded by high-energy electrons (typically 70 eV).[1] This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•+).[1] Due to the excess energy imparted during ionization, the molecular ion is energetically unstable and undergoes a series of predictable bond cleavages and rearrangements to form smaller, more stable fragment ions.[1] The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), generating a unique fingerprint or mass spectrum for the compound. Aromatic compounds are known to produce relatively stable molecular ions, which are often clearly visible in the spectrum.[2]

Experimental Design and Protocol

A robust analytical method is crucial for obtaining a high-quality, interpretable mass spectrum. A Gas Chromatography-Mass Spectrometry (GC-MS) system is the instrument of choice for this analysis, as it provides excellent separation for volatile and semi-volatile compounds prior to mass analysis.[3][4]

Rationale for Experimental Parameters

-

Ionization Energy (70 eV): This is the industry standard for EI-MS. It provides sufficient energy to induce fragmentation in a highly reproducible manner, allowing for the comparison of spectra with established libraries (e.g., NIST). Lowering the energy would reduce fragmentation but would deviate from standard conditions.

-

GC Oven Program: A temperature ramp is employed to ensure the compound elutes as a sharp, symmetrical peak. The program starts at a temperature below the solvent's boiling point and gradually increases to elute the analyte efficiently without thermal degradation.

-

Injector Temperature: Set high enough to ensure rapid and complete volatilization of the sample without causing premature degradation.

-

MS Source Temperature: Maintained at a consistent, elevated temperature (e.g., 230 °C) to prevent condensation of the analyte and ensure consistent ionization and fragmentation.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Prepare a 100 µg/mL stock solution of Ethyl 3-iodo-5-methoxybenzoate in HPLC-grade dichloromethane.

-

Perform a serial dilution to create a working solution of 1 µg/mL.

-

-

GC-MS Instrument Configuration:

-

GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless mode, 1 µL injection volume, temperature set to 250 °C.

-

Oven Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp at 15 °C/min to 280 °C. Hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

-

Mass Spectrometer Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

-

Data Acquisition and Analysis:

-

Acquire data in full scan mode.

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the peak, performing background subtraction if necessary.

-

Caption: Pathway A: Formation of the benzoyl cation.

Pathway B: Hydrogen Rearrangement and Loss of Ethylene

A common rearrangement in ethyl esters involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄, mass 28). [5]This process, analogous to the McLafferty rearrangement, results in the formation of a 3-iodo-5-methoxybenzoic acid radical cation.

-

Molecular Ion (M•+): m/z 306

-

Neutral Loss: C₂H₄ (28 Da)

-

Fragment Ion: [M - 28]˙⁺ at m/z 278

Caption: Pathway B: Loss of ethylene via rearrangement.

Pathway C: Loss of the Iodine Atom

Given the relatively weak C-I bond, cleavage resulting in the loss of an iodine radical (•I, mass 127) is a highly probable event. This leads to the formation of an ethyl 3-methoxybenzoate cation.

-

Molecular Ion (M•+): m/z 306

-

Neutral Loss: •I (127 Da)

-

Fragment Ion: [M - 127]⁺ at m/z 179

Caption: Pathway C: Cleavage of the iodine atom.

Pathway D: Fragmentation of the Methoxy Group

The methoxy substituent can fragment via the loss of a methyl radical (•CH₃, mass 15). This cleavage is often observed in aromatic ethers and can occur from the molecular ion or subsequent fragment ions.

-

Molecular Ion (M•+): m/z 306

-

Neutral Loss: •CH₃ (15 Da)

-

Fragment Ion: [M - 15]⁺ at m/z 291

Caption: Pathway D: Loss of a methyl radical.

Secondary Fragmentations

The primary fragment ions can undergo further fragmentation, leading to smaller ions that are also diagnostic. A key secondary fragmentation is the loss of carbon monoxide (CO, mass 28) from the benzoyl cation (m/z 261). This is a classic fragmentation pathway for acylium ions. [5]

-

Parent Ion: m/z 261

-

Neutral Loss: CO (28 Da)

-

Fragment Ion: [m/z 261 - 28]⁺ at m/z 233 (3-iodo-5-methoxyphenyl cation)

Caption: Secondary fragmentation: Loss of CO from the benzoyl cation.

Summary of Predicted Mass Spectrum Data

The following table consolidates the major predicted ions in the EI mass spectrum of Ethyl 3-iodo-5-methoxybenzoate, providing a quick reference for spectral interpretation.

| m/z | Proposed Fragment Ion Structure | Neutral Loss | Proposed Mechanism |

| 306 | [C₁₀H₁₁IO₃]˙⁺ | - | Molecular Ion (M•+) |

| 291 | [C₉H₈IO₃]⁺ | •CH₃ (15) | Loss of methyl radical from methoxy group |

| 278 | [C₈H₇IO₃]˙⁺ | C₂H₄ (28) | Hydrogen rearrangement and loss of ethylene |

| 261 | [C₈H₆IO₂]⁺ | •OC₂H₅ (45) | Base Peak Candidate. α-Cleavage, loss of ethoxy radical |

| 233 | [C₇H₆IO]⁺ | CO (28) from m/z 261 | Decarbonylation of the benzoyl cation |

| 179 | [C₁₀H₁₁O₃]⁺ | •I (127) | Loss of iodine radical |

Conclusion

The EI-MS fragmentation of Ethyl 3-iodo-5-methoxybenzoate is a predictable process dictated by the molecule's distinct functional groups. The resulting mass spectrum is expected to show a strong molecular ion peak at m/z 306 and a characteristic base peak at m/z 261, corresponding to the loss of the ethoxy radical. Other significant fragments arising from the loss of ethylene, an iodine atom, and a methyl radical provide complementary structural confirmation. Subsequent loss of carbon monoxide from the primary acylium ion further solidifies the identification. This in-depth guide provides the necessary framework for researchers to confidently identify this compound and interpret its mass spectrum, leveraging a combination of predictive analysis and established fragmentation principles.

References

-

Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

-

Title: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation Source: JoVE (Journal of Visualized Experiments) URL: [Link]

-

Title: Mass spectrum fragmentation of ethyl acetate Source: Chemistry Stack Exchange URL: [Link]

-

Title: 16.10: Fragmentation Patterns in Mass Spectra Source: Chemistry LibreTexts URL: [Link]

-

Title: McLafferty Rearrangement Source: Chemistry Steps URL: [Link]

-

Title: (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... Source: ResearchGate URL: [Link]

-

Title: Fragmentation Processes - Structure Determination of Organic Compounds Source: Pharmacy 180 URL: [Link]

-

Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

-

Title: GCMS Section 6.14 - Fragmentation of Esters Source: Whitman College URL: [Link]

-

Title: Mass Fragmentation of Aromatic Compounds and Phenols Source: YouTube URL: [Link]

-

Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

-

Title: The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones Source: SciELO URL: [Link]

-

Title: Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters Source: ResearchGate URL: [Link]

-

Title: NIST WebBook - Benzoic acid, ethyl ester Source: National Institute of Standards and Technology URL: [Link]

-

Title: GCMS Section 6.9.5 - Fragmentation of Aromatics Source: Whitman College URL: [Link]

-

Title: mass spectrum of ethylbenzene fragmentation Source: Doc Brown's Chemistry URL: [Link]

-

Title: Application News - Analysis of Preservatives in Foods by GC/MS Source: Shimadzu URL: [Link]

-

Title: An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods Source: Scientific Research Publishing URL: [Link]

Sources

An In-depth Technical Guide to Ethyl 3-iodo-5-methoxybenzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-iodo-5-methoxybenzoate is an aromatic organic compound that holds significant potential as a versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry and materials science. Its structure, featuring an iodinated benzene ring substituted with methoxy and ethyl ester functional groups, offers multiple reaction sites for derivatization. The presence of the iodo group, in particular, makes it an excellent substrate for a variety of powerful carbon-carbon bond-forming cross-coupling reactions. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3-iodo-5-methoxybenzoate, detailed synthetic and reactive pathways, and its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known and predicted properties of Ethyl 3-iodo-5-methoxybenzoate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁IO₃ | PubChem[1] |

| Molecular Weight | 306.10 g/mol | PubChem[1] |

| IUPAC Name | ethyl 3-iodo-5-methoxybenzoate | PubChem[1] |

| CAS Number | 717109-27-8 | Echemi[2] |

| Density | 1.684 g/cm³ | Echemi[2] |

| XLogP3 | 2.8 | Echemi[2] |

| Polar Surface Area | 35.5 Ų | Echemi[2] |

| Melting Point | Not available in cited literature. | |

| Boiling Point | Not available in cited literature. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

Synthesis of Ethyl 3-iodo-5-methoxybenzoate

The synthesis of Ethyl 3-iodo-5-methoxybenzoate can be logically approached via a two-step process: the iodination of a readily available benzoic acid precursor, followed by esterification. A plausible and efficient synthetic route is outlined below.

Part 1: Synthesis of 3-iodo-5-methoxybenzoic acid

The precursor, 3-iodo-5-methoxybenzoic acid, can be synthesized from 3,5-dimethoxybenzoic acid. The selective mono-iodination is a key step, which can be achieved using various iodinating agents. A representative protocol is the iodination of a related compound, 3,4,5-trimethoxybenzoic acid, using iodine and silver trifluoroacetate, which has been shown to be effective.[3]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 3,5-dimethoxybenzoic acid in a suitable solvent such as dichloromethane.

-

Reagent Addition: Add a stoichiometric amount of an iodinating reagent system, for example, a combination of iodine and a silver salt like silver trifluoroacetate. The silver salt activates the iodine for electrophilic aromatic substitution.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any insoluble silver salts. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3-iodo-5-methoxybenzoic acid.

Part 2: Esterification to Ethyl 3-iodo-5-methoxybenzoate

With the iodinated carboxylic acid in hand, the final step is a standard Fischer esterification to form the ethyl ester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-iodo-5-methoxybenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude Ethyl 3-iodo-5-methoxybenzoate. Further purification can be achieved by column chromatography on silica gel.

Caption: Synthetic workflow for Ethyl 3-iodo-5-methoxybenzoate.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of Ethyl 3-iodo-5-methoxybenzoate is dominated by the presence of the aryl iodide moiety, which makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. Ethyl 3-iodo-5-methoxybenzoate is an ideal candidate for this reaction, where the iodine atom can be readily displaced by a variety of aryl or heteroaryl groups from their corresponding boronic acids or esters. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in many drug molecules.[4][5]

General Reaction Scheme:

Where Ar-I is Ethyl 3-iodo-5-methoxybenzoate and R-B(OR')₂ is an aryl or heteroaryl boronic acid/ester.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[6] This reaction provides a direct route to arylalkynes, which are important intermediates in the synthesis of various pharmaceuticals and functional materials. The high reactivity of the C-I bond in Ethyl 3-iodo-5-methoxybenzoate makes it an excellent substrate for this transformation.

General Reaction Scheme:

Where Ar-I is Ethyl 3-iodo-5-methoxybenzoate and H-C≡C-R is a terminal alkyne.

Sources

- 1. Ethyl 3-iodo-5-methoxybenzoate | C10H11IO3 | CID 53421272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

The Architectural Nuances of Substituted Iodomethoxybenzoates: A Crystallographic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The spatial arrangement of atoms within a molecule and the packing of these molecules in a crystalline solid are fundamental to understanding and predicting the physicochemical properties of pharmaceutical compounds. This technical guide provides a comprehensive exploration of the crystal structures of substituted iodomethoxybenzoates, a class of compounds with significant potential in medicinal chemistry and materials science. By delving into the synthesis, crystallization, and single-crystal X-ray diffraction analysis of these molecules, we aim to elucidate the subtle yet profound influence of substituent placement on their three-dimensional architecture. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols to empower researchers in their pursuit of novel molecular designs with tailored solid-state properties.

Introduction: The Significance of Crystal Structure in Drug Development

In the realm of drug development, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can dramatically affect a drug's solubility, bioavailability, stability, and manufacturability. A thorough understanding of the crystal structure provides a rational basis for controlling these properties. Substituted iodomethoxybenzoates offer a versatile scaffold for investigating structure-property relationships due to the interplay of the electron-donating methoxy group and the bulky, halogen-bonding-capable iodine atom. The precise positioning of these substituents on the benzoate ring dictates the intramolecular conformation and the intermolecular interactions that govern crystal packing. This guide will dissect these interactions, providing a framework for the rational design of crystalline materials.

Synthetic Pathways to Substituted Iodomethoxybenzoates

The synthesis of substituted iodomethoxybenzoates typically involves two key transformations: the iodination of a methoxybenzoic acid derivative and the subsequent esterification of the carboxylic acid. The choice of synthetic route can be influenced by the desired substitution pattern and the availability of starting materials.

Iodination of Methoxybenzoic Acids

The introduction of an iodine atom onto the aromatic ring is a critical step. A common and effective method involves electrophilic iodination.

Experimental Protocol: Iodination of 3-Methoxybenzoic Acid

This protocol describes the synthesis of 2-iodo-3-methoxybenzoic acid, a precursor to various esters.

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-methoxybenzoic acid (1 equivalent) in glacial acetic acid.

-

Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (1.1 equivalents) in portions at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is poured into a solution of sodium thiosulfate to quench any remaining iodine. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-iodo-3-methoxybenzoic acid.

Esterification of Iodomethoxybenzoic Acids

The conversion of the carboxylic acid to its corresponding ester is typically achieved through Fischer esterification, an acid-catalyzed reaction with an alcohol.[1]

Experimental Protocol: Synthesis of Methyl 5-iodo-2-methoxybenzoate

This protocol outlines the esterification of 5-iodo-2-methoxybenzoic acid with methanol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-iodo-2-methoxybenzoic acid (1 equivalent) in an excess of methanol, which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Neutralization and Extraction: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude ester is then purified by column chromatography or recrystallization to afford pure methyl 5-iodo-2-methoxybenzoate.

Diagram of Synthetic Workflow

Caption: General synthetic workflow for substituted iodomethoxybenzoates.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure determination.[2] The choice of crystallization technique and solvent is critical and often requires empirical screening.

Crystallization Techniques

Several techniques can be employed to grow single crystals of substituted iodomethoxybenzoates:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This is a simple and widely used method.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

Experimental Protocol: Crystallization of Methyl 5-iodo-2-methoxybenzoate

-

Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility at room temperature and good solubility at elevated temperatures (e.g., ethanol, isopropanol, ethyl acetate).

-

Solution Preparation: Dissolve the purified methyl 5-iodo-2-methoxybenzoate in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

-

Filtration: Filter the hot solution through a pre-warmed filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the container with a perforated film to allow for slow evaporation and set it aside in a vibration-free environment. Alternatively, allow the sealed container to cool slowly to room temperature, followed by further cooling in a refrigerator.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decantation.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[3] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffracted X-ray reflections.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to optimize the atomic positions, thermal parameters, and other structural parameters.[5][6][7] This iterative process minimizes the difference between the observed and calculated diffraction patterns.[8]

Diagram of X-ray Crystallography Workflow

Caption: The workflow of single-crystal X-ray diffraction analysis.

Case Study: The Crystal Structure of Methyl 5-iodo-2-methoxybenzoate

The crystal structure of methyl 5-iodo-2-methoxybenzoate (C₉H₉IO₃) provides an excellent example of the interplay of intermolecular forces in this class of compounds.

Crystallographic Data

The crystallographic data for methyl 5-iodo-2-methoxybenzoate is summarized in the table below.[9]

| Parameter | Value |

| Chemical Formula | C₉H₉IO₃ |

| Formula Weight | 292.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.3378 (7) |

| b (Å) | 7.0690 (11) |

| c (Å) | 33.120 (5) |

| β (°) | 92.727 (2) |

| Volume (ų) | 1014.4 (3) |

| Z | 4 |

| Temperature (K) | 293 |